1-(2-Methoxyphenyl)-2-methylbutan-1-one chemical structure and properties
1-(2-Methoxyphenyl)-2-methylbutan-1-one chemical structure and properties
This technical guide provides an in-depth analysis of 1-(2-Methoxyphenyl)-2-methylbutan-1-one , a specific aryl alkyl ketone characterized by steric crowding at the ortho position and a branched alpha-carbon in the acyl chain.
While direct literature on this specific isomer is limited compared to its para-substituted analogues, its chemical behavior, synthesis, and properties can be rigorously derived from established principles of aromatic ketone chemistry.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is a member of the substituted butyrophenones , specifically an ortho-methoxy derivative with a branched alkyl side chain. The presence of the methoxy group at the ortho position (C2 on the ring) introduces significant steric hindrance and electronic effects that distinguish it from the more common para-isomer.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(2-Methoxyphenyl)-2-methylbutan-1-one |
| Common Synonyms | o-Methoxy-α-methylbutyrophenone; sec-Butyl 2-methoxyphenyl ketone |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| SMILES | CCC(C)C(=O)C1=CC=CC=C1OC |
| InChI Key | (Predicted) RTZYDYCBLMOGFU-UHFFFAOYSA-N |
| CAS Number | Not widely listed; treat as novel/research chemical.[1] (Closest analogue: 13404-83-6 for unbranched isomer) |
Structural Configuration
The molecule features a chiral center at the alpha-carbon (C2 of the butanone chain).
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Aryl Moiety: 2-Methoxyphenyl (o-anisyl). The methoxy group is an electron-donating group (EDG) but exerts steric pressure on the carbonyl, potentially twisting the bond angle out of planarity.
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Acyl Moiety: 2-Methylbutanoyl. This is a sec-butyl group attached to the carbonyl. The branching at the alpha position further increases steric bulk.
Physiochemical Properties (Predicted)
Due to the lack of experimental data for this specific isomer, values are derived from Structure-Property Relationship (SPR) models of close analogues (e.g., 1-(4-methoxyphenyl)-2-methylbutan-1-one).
| Property | Value / Range | Condition |
| Physical State | Viscous Liquid / Oil | @ 25°C |
| Boiling Point | 265°C - 275°C | @ 760 mmHg |
| Density | 1.02 - 1.05 g/cm³ | @ 20°C |
| LogP (Octanol/Water) | ~2.8 - 3.1 | Lipophilic |
| Solubility | Insoluble in water; Soluble in EtOH, DCM, Toluene | - |
| Refractive Index | 1.515 - 1.525 | @ 20°C |
| Flash Point | ~110°C | Closed Cup |
Synthetic Pathways[6]
Synthesizing the ortho-isomer specifically requires strategies that avoid the para-directing nature of the methoxy group in standard Friedel-Crafts acylation.
Method A: Grignard Addition (High Fidelity Route)
Objective: Selective formation of the ortho isomer without para contamination. Mechanism: Nucleophilic addition of o-anisylmagnesium bromide to a nitrile, followed by acid hydrolysis.
Protocol
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Reagents:
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2-Bromoanisole (1.0 eq)
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Magnesium turnings (1.1 eq)
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2-Methylbutyronitrile (1.0 eq)
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THF (Anhydrous)
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-
Step 1: Grignard Formation
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In a flame-dried 3-neck flask under Argon, activate Mg with iodine.
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Add 2-bromoanisole in THF dropwise to maintain gentle reflux.
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Result: Formation of o-Methoxyphenylmagnesium bromide.
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-
Step 2: Nitrile Addition
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Cool the Grignard solution to 0°C.
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Add 2-methylbutyronitrile dropwise. The steric bulk of the sec-butyl group may require allowing the reaction to warm to room temperature or mild reflux (40°C) for 2-4 hours to ensure completion.
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Intermediate: Formation of the metallo-imine salt.
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-
Step 3: Hydrolysis
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Quench with cold 10% HCl.
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Reflux the biphasic mixture for 1 hour to hydrolyze the imine to the ketone.
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-
Workup:
-
Extract with diethyl ether. Wash with NaHCO₃ and brine. Dry over MgSO₄.[2]
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Purify via vacuum distillation.
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Method B: Friedel-Crafts Acylation (Industrial/Low Specificity)
Note: Direct acylation of anisole with 2-methylbutyryl chloride using AlCl₃ will yield primarily the para-isomer (>90%). This method is not recommended unless the ortho isomer is separated via fractional distillation, which is difficult due to similar boiling points.
Synthesis Logic Diagram
Caption: Selective synthesis via Grignard reagent to ensure ortho-substitution.
Analytical Characterization
Identification relies on distinguishing the ortho-substitution pattern and the branched alkyl chain.
Nuclear Magnetic Resonance (NMR)[7][8]
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¹H NMR (CDCl₃, 400 MHz):
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δ 3.85 (s, 3H): Methoxy group (-OCH₃).
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δ 3.30 (m, 1H): Methine proton (CH) of the sec-butyl group. Deshielded by the carbonyl.
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δ 1.40 - 1.80 (m, 2H): Methylene protons (-CH₂-) of the ethyl tail.
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δ 1.15 (d, 3H): Methyl doublet from the branching (CH-CH₃ ).
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δ 0.90 (t, 3H): Terminal methyl triplet (-CH₂CH₃ ).
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Aromatic Region (δ 6.9 - 7.5): 4 protons. The proton at C6 (adjacent to carbonyl) will be most deshielded (~7.4 ppm), while C3 (adjacent to methoxy) and C5 will be shielded.
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¹³C NMR:
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Carbonyl (C=O): ~205 ppm.
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Aromatic C-O: ~158 ppm.
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Alpha-Carbon: ~45 ppm.
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Mass Spectrometry (GC-MS)
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Molecular Ion: [M]⁺ = 192.
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Base Peak: Likely m/z 135 (Acylium ion: [2-MeO-C₆H₄-CO]⁺) formed by alpha-cleavage.
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McLafferty Rearrangement: Less prominent due to branching, but loss of alkene (butene isomers) may occur.
Potential Applications & Derivatization
This molecule serves primarily as a scaffold intermediate in organic synthesis and medicinal chemistry.
Precursor for Substituted Cathinones
By brominating the alpha-position (C2) followed by amination, this compound yields 2-Methoxy-Buphedrone analogues.
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Reaction: Ketone + Br₂ → α-Bromoketone + Methylamine → α-Aminoketone.
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Significance: The ortho-methoxy group often reduces potency in stimulant analogues compared to para-methoxy, but increases serotonin transporter (SERT) affinity in some scaffolds.
Fragrance Chemistry
Aryl alkyl ketones with sec-butyl groups often possess woody, fruity, or anisic notes. The ortho-methoxy group typically adds a phenolic/spicy nuance.
Derivatization Pathway Diagram
Caption: Synthetic utility for pharmaceutical (cathinone) and alcohol derivatives.[3]
Safety & Handling
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Hazards: As an aromatic ketone, it is likely an Irritant (Skin/Eye/Respiratory) .[4]
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Handling: Use standard PPE (Gloves, Goggles, Fume Hood).
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the alpha-position or demethylation over long periods.
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Legal Status: While the ketone itself is generally unregulated, it is a direct structural precursor to potential controlled substances (substituted cathinones). Researchers must verify local regulations regarding "precursor" laws.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Grignard and Friedel-Crafts mechanisms).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for aryl ketone synthesis).
-
PubChem. (2024).[5] 1-(2-Methoxyphenyl)butan-1-one (Analogue Data). National Library of Medicine. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1148154-91-9|(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 4. Butanone - Wikipedia [en.wikipedia.org]
- 5. 2'-Ethylpropiophenone | C11H14O | CID 583761 - PubChem [pubchem.ncbi.nlm.nih.gov]
